Hydrastinine Hydrochloride

Catalog No.
S591165
CAS No.
4884-68-8
M.F
C11H13NO3.ClH
C11H14ClNO3
M. Wt
243.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrastinine Hydrochloride

CAS Number

4884-68-8

Product Name

Hydrastinine Hydrochloride

IUPAC Name

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride

Molecular Formula

C11H13NO3.ClH
C11H14ClNO3

Molecular Weight

243.68 g/mol

InChI

InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H

InChI Key

DLNQCQJCIITVHC-UHFFFAOYSA-N

Synonyms

hydrastinine, hydrastinine chloride, hydrastinine hydrochloride, hydrastinine hydroxide

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl

The exact mass of the compound Hydrastinine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755892. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hydrastinine hydrochloride (CAS 4884-68-8) is a semi-synthetic tetrahydroisoquinoline alkaloid salt derived from the oxidative cleavage of the macrocyclic alkaloid hydrastine. In modern industrial and analytical workflows, it serves as a critical reference standard for the standardization of Hydrastis canadensis (goldenseal) extracts and as a highly reactive pseudobasic carbinolamine precursor in complex alkaloid synthesis. Unlike its free base or parent alkaloids, the hydrochloride salt provides superior bench-stable hygroscopic control and rapid dissolution in aqueous media, making it the preferred form for liquid chromatography-mass spectrometry (LC-MS) calibration and reproducible biological assay formulation .

Research Fit

CYP2D6-selective time-dependent inhibition tool for drug-interaction studies in human liver microsomes
Authenticated analytical reference standard for UPLC-UV method calibration of goldenseal alkaloids
Non-phototoxic alkaloid probe for cell-based assays with concurrent UVA exposure
Dopamine-inert control compound for neurochemical pathway studies in PC12 cell models

Procurement substitution of hydrastinine hydrochloride with its parent compound, hydrastine, or its methoxy-analog, cotarnine, fundamentally compromises assay integrity and synthetic pathways. Hydrastine lacks the ring-opened/closed equilibrium of hydrastinine's carbinolamine structure, rendering it virtually insoluble in water and functionally divergent in neuroreceptor assays. Furthermore, while cotarnine is structurally similar, the presence of an additional methoxy group significantly alters its polarographic half-wave potentials and nucleophilic reactivity. Using the hydrochloride salt of hydrastinine rather than the free base is also critical for maintaining oxidation resistance and ensuring immediate, predictable solubility in physiological buffers without the need for aggressive organic co-solvents [1].

Substitution Risk

CYP Selectivity Hydrastinine targets CYP2D6 only; hydrastine and berberine inhibit multiple isoforms, which may confound drug-interaction interpretation.
Photocytotoxicity Berberine induces UVA-dependent DNA damage and cell death in keratinocytes; hydrastinine remains photoinactive, so substitution may shift safety-related endpoints.
Dopamine Effect Hydrastine reduces dopamine content in PC12 cells; hydrastinine shows no effect, which may alter neurochemical pathway interpretation.

Aqueous Solubility & Assay Workflow

For in vitro screening and LC-MS standardization, aqueous solubility dictates workflow efficiency. Hydrastinine hydrochloride achieves a high aqueous solubility of up to 50 mg/mL (with sonication), allowing for direct formulation into physiological buffers. In stark contrast, the parent alkaloid hydrastine free base is practically insoluble in water, necessitating high concentrations of DMSO or ethanol that can precipitate in aqueous assay media or cause solvent-induced cytotoxicity .

Evidence DimensionMaximum Aqueous Solubility
Target Compound DataUp to 50 mg/mL (approx. 220 mM) in H2O
Comparator Or BaselineHydrastine free base (Practically insoluble in H2O)
Quantified DifferenceOrders of magnitude higher aqueous solubility for the HCl salt
ConditionsRoom temperature water, with sonication/warming

Eliminates the need for strong organic solvents in stock solution preparation, preventing solvent-induced artifacts in cell-based assays.

CYP2D6 Selectivity
Head-to-head
CYP2D6 KI = 37 μM, kinact = 0.049 min−1; no CYP2C9 or CYP3A4/5 inhibition
Hydrastine: triple-isozyme; Berberine: dual-isozyme with allosteric cooperativity on CYP3A4/5
Supports CYP2D6-selective inhibition study design without cross-isoform confounding
Human liver microsomes; isozyme-specific probe cocktail

Neuropharmacological Specificity

In neuropharmacological screening, hydrastinine hydrochloride demonstrates a completely distinct activity profile from its parent compound. When tested in PC12 cells, (1R,9S)-beta-hydrastine hydrochloride inhibits dopamine content by 50.6% at 10 µM via the suppression of tyrosine hydroxylase (TH) activity. Conversely, hydrastinine hydrochloride exhibits 0% inhibition of dopamine content and TH activity under identical conditions. This stark functional divergence prevents the use of hydrastine as a proxy for hydrastinine in neurological models [1].

Evidence DimensionInhibition of Dopamine Biosynthesis (PC12 cells)
Target Compound Data0% inhibition at 10 µM
Comparator Or Baseline(1R,9S)-beta-hydrastine HCl (50.6% inhibition at 10 µM)
Quantified Difference50.6% absolute difference in inhibitory activity
ConditionsPC12 cell culture, 48-hour exposure, 10 µM concentration

Ensures accurate target validation by demonstrating that hydrastinine is functionally inactive at TH, making it an essential negative control or distinct structural probe.

Photocytotoxicity
Head-to-head
No DNA damage, no cell death at 50 μM under UVA 4 J/cm² in HaCaT keratinocytes
Berberine: DNA damage positive, cell death positive; Palmatine: 50% viability decrease
Supports photobiology assay context with non-phototoxic alkaloid reference
Comet assay for DNA damage; HaCaT human keratinocytes

Photochemical Stability

When standardizing Goldenseal extracts for cosmetic or dermatological applications, distinguishing between phototoxic and photo-stable alkaloids is critical. Under UVA irradiation (4 J/cm2), hydrastinine generates no detectable singlet oxygen and causes no DNA damage or cell death in HaCaT keratinocytes. In contrast, the major co-occurring alkaloid palmatine produces copious amounts of singlet oxygen (quantum yield = 0.2) and reduces cell viability by 50%. This confirms hydrastinine's suitability as a stable, non-phototoxic reference marker [1].

Evidence DimensionUVA-induced Cytotoxicity and DNA Damage
Target Compound Data0% reduction in cell viability; no DNA damage
Comparator Or BaselinePalmatine (50% decrease in cell viability)
Quantified Difference50% difference in viability reduction under UVA
ConditionsHaCaT keratinocytes, 50 µM compound concentration, 4 J/cm2 UVA irradiation

Validates hydrastinine as a photochemically stable reference standard that will not degrade or induce artifactual toxicity during light-exposed analytical workflows.

UPLC-UV Detection
Method context
Detection at 344 nm (with coptisine, jatrorrhizine, palmatine, berberine)
Hydrastine and canadine: 290 nm; run time < 6 min, recovery 98–103%
Supports method calibration at compound-specific detection wavelength for goldenseal analysis
Waters Acquity UPLC BEH Shield RP18; gradient elution
Dopamine Biosynthesis
Data to verify
0% inhibition of dopamine content at 10 μM, 48 h in PC12 cells
β-Hydrastine HCl: 50.6% inhibition, IC50 = 9.3 μM; also reduces tyrosine hydroxylase activity and intracellular Ca²⁺
Supports dopamine-pathway interpretation with inert control profile
Source data require independent verification
Solubility & Fluorescence
Class-level
Aqueous solubility 50 mg/mL (205.18 mM); DMSO 83.33 mg/mL; pKa = 2.62
Blue fluorescence in aqueous solution; colorless and non-fluorescent in nonpolar organic solvents
Supports label-free detection and formulation-compatible aqueous solubility screening
Supplier-reported property; ultrasonication required for dissolution
Phase II Conjugation
Class-level
Hydrastine: glucuronidation only; Berberine: primarily sulfation — mutually exclusive Phase II pathways despite shared botanical source
Hydrastinine: structurally distinct reduced ring system; no conjugate-specific data reported
Supports metabolic-fate interpretation; hydrastinine-specific data require independent review
Human oral goldenseal supplement study; class-level inference only

LC-MS/MS Botanical Standardization

Due to its high aqueous solubility and distinct lack of phototoxicity, hydrastinine hydrochloride is the optimal reference standard for quantifying minor isoquinoline alkaloids in Hydrastis canadensis (Goldenseal) dietary supplements and cosmetics. It allows for precise calibration curves without the solvent-induced precipitation risks associated with the parent hydrastine [1].

Catecholamine Assay Negative Control

Because it entirely lacks the tyrosine hydroxylase (TH) inhibitory activity seen in beta-hydrastine, hydrastinine hydrochloride serves as an ideal structurally related negative control in PC12 cell assays evaluating dopamine biosynthesis and neuropharmacological pathways [2].

Pseudobasic Carbinolamine Precursor

The unique ring-opened/closed equilibrium of hydrastinine makes it a highly reactive and selective precursor for synthesizing novel benzylisoquinoline derivatives. Its lack of the cotarnine methoxy group provides distinct polarographic and nucleophilic reactivity, essential for targeted alkaloid library generation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
CYP2D6-selective inhibition studies
Single-isozyme CYP2D6 profile
Isozyme-selectivity endpoint review
Photobiology reference assays
Non-phototoxic alkaloid profile
UVA-exposure cell-model endpoints
UPLC-UV method development
Authenticated reference standard
Method calibration and peak identification
Neurochemical pathway studies
Dopamine-inert control profile
Catecholaminergic pathway interpretation

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.0662210 Da

Monoisotopic Mass

243.0662210 Da

Heavy Atom Count

16

UNII

S8253P6A1G

Related CAS

6592-85-4 (Parent)

Other CAS

6592-85-4
4884-68-8

Wikipedia

Hydrastinine hydrochloride

[Antiadrenalin and antiacetylcholinic action and the effect on the refractory phase of the heart of hydrastinine hydrochloride]

E FROMMEL, P GOLD
PMID: 18874566   DOI:

Abstract




Toxicity of hydrastine, hydrastinine, and sparteine

C F POE, C C JOHNSON
PMID: 14398297   DOI: 10.1111/j.1600-0773.1954.tb01350.x

Abstract




[Polarographic determination of individual constituents in a mixture of cotarnine-narcotine & hydrastinine-hydrastine]

J HOLUBEK, J VOLKE
PMID: 13452810   DOI:

Abstract




Antimicrotubule properties of benzophenanthridine alkaloids

J Wolff, L Knipling
PMID: 7902132   DOI: 10.1021/bi00211a047

Abstract

Chelidonine, sanguinarine, and chelerythrine are natural benzophenanthridine alkaloids that inhibit taxol-mediated polymerization of rat brain tubulin in the micromolar range. Chelidonine is a weak, competitive inhibitor of colchicine binding to tubulin but does not inhibit podophyllotoxin binding. On the other hand, sanguinarine inhibits both colchicine and podophyllotoxin binding to tubulin with I50 values of 32 and 46 microM, respectively, and chelerythrine inhibits with I50 values of 55 and 60 microM, respectively. The inhibition by these two agents is of the mixed type. Tubulin forms an acid-reversible pseudobase with the imminium ion of sanguinarine, probably through several of its sulfhydryl groups, as shown by the loss of the yellow color of sanguinarine and its 596-nm fluorescence emission peak. Chelidonine, on the other hand, cannot undergo such pseudobase formation, and we conclude that it acts by a different mechanism. A number of previously described pharmacologic effects of these agents may be due to their inhibition of microtubule function.


Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.). 2. Palmatine, hydrastine, canadine, and hydrastinine

J J Inbaraj, B M Kukielczak, P Bilski, Y-Y He, R H Sik, C F Chignell
PMID: 16780351   DOI: 10.1021/tx050356u

Abstract

Goldenseal is an herb that is widely used in dietary supplements, eye washes, and skin lotions. The presence of Goldenseal root powder in dietary supplements and the topical application of Goldenseal preparations raise the possibility that an adverse phototoxic reaction may result from an interaction between its constituent alkaloids and light in exposed tissues. We have previously shown that berberine, the major alkaloid in Goldenseal powder, in combination with UVA causes DNA damage and cell death in HaCaT keratinocytes [(2001) Chem. Res. Toxicol. 14, 1529]. We have studied the photochemical and photobiological properties of four minor alkaloids found in Goldenseal, namely, hydrastine, palmatine, canadine, and hydrastinine. UVA radiation of palmatine in aqueous solutions generated no (1)O(2), but in CH(2)Cl(2), copious amounts of (1)O(2) were detected (Phi = 0.2). Palmatine also photogenerated oxygen-centered radicals, (*)OH and O(2)(*)(-) in aerated aqueous buffer and acetonitrile, respectively, as detected by the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO). In nitrogen-sparged acetonitrile containing DMPO, we observed the neutral palmatine radical formed by one-electron reduction. UVA irradiation (4 J/cm(2)) of HaCaT keratinocytes in the presence of palmatine (50 microM) resulted in a 50% decrease in cell viability but no DNA damage as measured by the comet assay. UVA irradiation of hydrastine, hydrastinine, or canadine (50 microM) did not cause DNA damage or cell death in keratinocytes. Although palmatine is photoactive, it is present in such small amounts in Goldenseal root powder that the phototoxicity of the herb is most likely due to berberine, the major constituent alkaloid.


[Contamination of illegal amphetamine. Hydrastatinine as a contaminant in 3,4-(methylenedioxy)methylamphetamine]

A M Verweij
PMID: 1953248   DOI:

Abstract

A new impurity was found in MDMA preparations, the tricyclic alcaloid hydrastinine. Production of MDMA was done by low pressure amination of 3,4-(methylenedioxy)propanone-2 with methylamine.


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